molecular formula C25H21NO3 B15000249 3-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

3-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B15000249
M. Wt: 383.4 g/mol
InChI Key: RJKQRXDJYPQPRC-UHFFFAOYSA-N
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Description

3-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a benzamide moiety, and an anthracene derivative

Preparation Methods

The synthesis of 3-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can be achieved through the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions may include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Chemical Reactions Analysis

3-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group or the anthracene moiety, using reagents such as halogens or alkylating agents.

Scientific Research Applications

3-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its ability to coordinate with metal ions through its N, O-bidentate directing group. This coordination facilitates the activation of C-H bonds, promoting various chemical transformations. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors.

Comparison with Similar Compounds

3-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and applications

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

3-tert-butyl-N-(9,10-dioxoanthracen-1-yl)benzamide

InChI

InChI=1S/C25H21NO3/c1-25(2,3)16-9-6-8-15(14-16)24(29)26-20-13-7-12-19-21(20)23(28)18-11-5-4-10-17(18)22(19)27/h4-14H,1-3H3,(H,26,29)

InChI Key

RJKQRXDJYPQPRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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